3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid
CAS No.:
Cat. No.: VC18073662
Molecular Formula: C8H9BrN2O2
Molecular Weight: 245.07 g/mol
* For research use only. Not for human or veterinary use.
![3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid -](/images/structure/VC18073662.png)
Specification
Molecular Formula | C8H9BrN2O2 |
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Molecular Weight | 245.07 g/mol |
IUPAC Name | 3-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carboxylic acid |
Standard InChI | InChI=1S/C8H9BrN2O2/c9-8-10-6(7(12)13)5-3-1-2-4-11(5)8/h1-4H2,(H,12,13) |
Standard InChI Key | QSRDYGUJFPKCDA-UHFFFAOYSA-N |
Canonical SMILES | C1CCN2C(=C(N=C2Br)C(=O)O)C1 |
Introduction
3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid is a heterocyclic compound that combines both nitrogen and bromine atoms within its structure. This compound is characterized by its molecular formula, C₈H₉BrN₂O₂, and a molecular weight of approximately 245.07 g/mol . The presence of a bromine atom and a carboxylic acid functional group contributes to its unique chemical properties and potential biological activities.
Chemical Data:
Property | Value |
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Molecular Formula | C₈H₉BrN₂O₂ |
Molecular Weight | 245.07 g/mol |
CAS Number | 1780186-14-2 |
LogP | 1.41 |
Heavy Atoms Count | 13 |
Rotatable Bond Count | 1 |
Number of Rings | 2 |
Synthesis and Applications
The synthesis of 3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid typically involves bromination reactions of imidazo[1,5-a]pyridine derivatives. This compound serves as a versatile building block in synthetic chemistry, contributing to various applications across fields such as pharmaceuticals and materials science.
Synthesis Methods:
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Bromination Reactions: Commonly used to introduce the bromine atom into the imidazo[1,5-a]pyridine ring system.
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Functional Group Transformations: The carboxylic acid group can undergo various transformations to modify the compound's properties.
Biological Activity and Research Findings
Research on the interaction of 3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid with biological targets indicates its potential for modulating enzyme activity and receptor function. Studies focus on understanding the binding mechanisms and resultant biological effects, which could pave the way for new therapeutic strategies.
Biological Activity:
Target | Potential Activity |
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Enzymes | Modulation of enzyme activity |
Receptors | Influence on receptor function |
Comparison with Similar Compounds
Several compounds share structural similarities with 3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid, including:
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3-bromo-5H,6H,7H,8H-imidazo[1,2-a]pyridine-7-carboxylic acid: This compound has a similar imidazo structure but with a different positioning of the carboxylic acid group.
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3-bromo-7-(tert-butoxy)carbonyl-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1-carboxylic acid: Contains a pyrazine ring instead of pyridine, affecting reactivity due to the substituted carbonyl group.
Comparison Table:
Compound | Structure | Key Differences |
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3-bromo-5H,6H,7H,8H-imidazo[1,2-a]pyridine-7-carboxylic acid | Similar imidazo structure | Different carboxylic acid position |
3-bromo-7-(tert-butoxy)carbonyl-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1-carboxylic acid | Contains pyrazine ring | Substituted carbonyl affects reactivity |
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